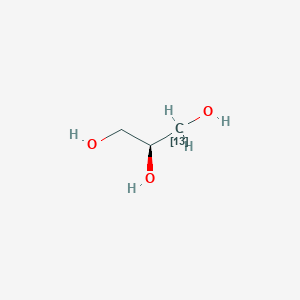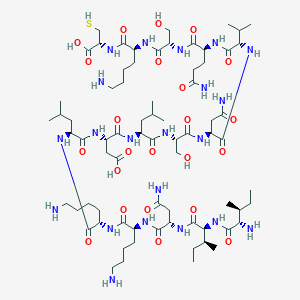
D-Glycerol-3-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glycerol-3-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the glycerol molecule. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study metabolic pathways and biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Glycerol-3-13C is synthesized using carbon-13 labeled precursors. One common method involves the chemical synthesis of this compound from carbon-13 labeled glycerol derivatives. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the incorporation of the carbon-13 isotope into the glycerol molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled raw materials. The process is optimized to achieve high yields and purity of the labeled compound. The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
D-Glycerol-3-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon-13 labeled glyceraldehyde or dihydroxyacetone.
Reduction: It can be reduced to form carbon-13 labeled glycerol derivatives.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from the reactions of this compound include carbon-13 labeled glyceraldehyde, dihydroxyacetone, and other glycerol derivatives. These products are used in further research and applications .
Aplicaciones Científicas De Investigación
D-Glycerol-3-13C has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in NMR spectroscopy to study the structure and dynamics of chemical compounds.
Biology: Employed in metabolic studies to trace the pathways of glycerol metabolism in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes .
Mecanismo De Acción
The mechanism of action of D-Glycerol-3-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of glycerol within biological systems. This helps in understanding the molecular targets and pathways involved in glycerol metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Glycerol-13C3: Another carbon-13 labeled glycerol compound used for similar research purposes.
Glycerol-13C2: A compound with two carbon-13 isotopes incorporated into the glycerol molecule.
Glycerol-13C1: A compound with one carbon-13 isotope incorporated into the glycerol molecule .
Uniqueness
D-Glycerol-3-13C is unique due to the specific incorporation of the carbon-13 isotope at the third carbon position. This specific labeling allows for detailed studies of metabolic pathways and biochemical processes that involve the third carbon of glycerol. Its high isotopic purity and stability make it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C3H8O3 |
|---|---|
Peso molecular |
93.09 g/mol |
Nombre IUPAC |
(2S)-(113C)propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1/t3-/m1/s1 |
Clave InChI |
PEDCQBHIVMGVHV-UKQPAGSLSA-N |
SMILES isomérico |
C([C@@H]([13CH2]O)O)O |
SMILES canónico |
C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)







![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)


![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
